H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH

Description

Systematic IUPAC Nomenclature and Structural Formula

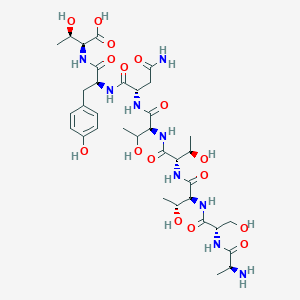

The systematic naming of peptides follows IUPAC recommendations that prioritize the sequential listing of amino acid residues from the N-terminal to the C-terminal end. For H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH, the N-terminal alanine residue retains its free amino group (denoted by "H-"), while the C-terminal threonine retains a free carboxyl group (denoted by "-OH"). Intermediate residues are linked via peptide bonds, formed through dehydration between the carboxyl group of one amino acid and the amino group of the next.

The full IUPAC name of this peptide is Alanyl-Seryl-Threonyl-Threonyl-Threonyl-Asparaginyl-Tyrosyl-Threonine . This nomenclature replaces the "-ine" suffix of each amino acid (except the C-terminal residue) with "-yl" to indicate acylated forms. The structural formula can be represented as a linear chain:

H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH , where hyphens denote peptide bonds. Each residue contributes to the backbone structure, with side chains extending outward, influencing the peptide’s physicochemical properties.

| Feature | Description |

|---|---|

| Molecular Formula | C₃₅H₅₅N₉O₁₆ |

| Residue Sequence | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr |

| Terminal Groups | N-terminal: Amino (H-); C-terminal: Carboxyl (-OH) |

| Peptide Bonds | Seven amide linkages between consecutive residues |

Sequence Notation and Peptide Bond Configuration

Peptide sequences are conventionally expressed using three-letter or one-letter amino acid codes. For this compound, the three-letter sequence is Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr , and the one-letter abbreviation is A-S-T-T-T-N-Y-T . The "H-" and "-OH" notations explicitly define the termini, ensuring unambiguous interpretation of the chain directionality.

Peptide bonds in this molecule adopt the trans configuration , where the carbonyl oxygen and amide hydrogen occupy opposite sides of the bond axis. This configuration minimizes steric hindrance between adjacent side chains, stabilizing the planar amide group. The absence of proline residues eliminates the possibility of cis peptide bonds, which are rare in natural peptides except at proline or modified residues.

The backbone conformation is further influenced by hydrogen bonding between the carbonyl oxygen of residue i and the amide hydrogen of residue i+4, though such secondary structures (e.g., α-helices) are less likely in short peptides without stabilizing motifs.

Comparative Analysis with Isomeric Forms (e.g., D-Ala/D-Tyr Variants)

Isomeric variants of this peptide arise from substitutions involving D-amino acids, which invert the stereochemistry at the α-carbon. For example, replacing L-alanine with D-alanine at the N-terminus yields H-D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH , a diastereomer with distinct physicochemical and biological properties. Similarly, substituting L-tyrosine with D-tyrosine alters the side chain’s spatial orientation, potentially disrupting interactions with chiral biomolecules.

| Isomer Feature | L-Configuration | D-Configuration |

|---|---|---|

| α-Carbon Stereochemistry | R-configuration (natural form) | S-configuration (mirror image) |

| Peptide Stability | Susceptible to proteases recognizing L-amino acids | Resistance to enzymatic degradation |

| Biological Activity | Binds to L-specific receptors | May exhibit altered or null activity |

The incorporation of D-amino acids, as seen in synthetic analogs like [D-Ala⁸]vasopressin, often enhances metabolic stability but may reduce or eliminate native bioactivity. For instance, D-Tyr substitution in opioid peptides diminishes receptor affinity due to mismatched chirality. In the case of H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH, such modifications could perturb its hypothetical role in signal transduction or substrate binding, underscoring the importance of stereochemical fidelity in peptide design.

Properties

Molecular Formula |

C35H55N9O16 |

|---|---|

Molecular Weight |

857.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14?,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1 |

InChI Key |

IWHCAJPPWOMXNW-DYPFCFDDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal threonine residue to a 2-chlorotrityl (Clt) resin, as demonstrated in sulfopeptide thioester preparations. This resin permits mild cleavage conditions (0–4°C, 4 hours in trifluoroacetic acid (TFA)), critical for preserving acid-labile modifications. Alternatively, Rink amide aminomethyl polystyrene resin is employed for carboxamide termini, though Clt resin is preferred for carboxylic acid termini.

Fmoc-Based Assembly Strategy

Fmoc (fluoren-9-ylmethoxycarbonyl) protection is universally adopted for temporary α-amino group protection due to its compatibility with D-amino acids and orthogonal deprotection using piperidine. The sequence is assembled from C- to N-terminus, with each cycle involving:

-

Deprotection : 20% piperidine in dimethylformamide (DMF) (2 × 5 minutes).

-

Coupling : 3 equivalents of Fmoc-amino acid, 3 equivalents of DIC (N,N'-diisopropylcarbodiimide), and 3 equivalents of Oxyma in tetrahydrofuran (THF) at 35°C for 30 minutes.

Stereochemical Control for D-Amino Acids

Incorporation of D-Ala and D-Tyr

The D-alanine (position 1) and D-tyrosine (position 7) residues necessitate pre-activated derivatives to avoid racemization during coupling:

-

Fmoc-D-Ala-OH : Coupled using DIC/Oxyma in THF with a 30-minute reaction time.

-

Fmoc-D-Tyr(tBu)-OH : The tert-butyl (tBu) group protects the tyrosine hydroxyl, while the D-configuration prevents epimerization during extended synthesis.

Racemization at Thr residues (positions 3–5) is mitigated using the DNPBS (2,4-dinitrophenylsulfanyl) protection strategy. As reported by Liu et al., DNPBS suppresses α-carbon racemization by stabilizing the transition state during coupling. For example, Fmoc-Thr(DNPBS)-OH ensures >95% chiral integrity at each Thr addition.

Side-Chain Protection and Deprotection

Orthogonal Protecting Groups

Final Cleavage and Global Deprotection

The peptide-resin is treated with TFA:H<sub>2</sub>O:triisopropylsilane (95:2.5:2.5) for 1 hour at 25°C. This cocktail concurrently removes tBu, Trt, and Clt resin linkages while preserving acid-sensitive modifications.

Challenges and Optimization

Suppression of Aspartimide Formation

The asparagine residue (position 6) is prone to cyclization, forming succinimide derivatives. This is mitigated by:

Coupling Efficiency in Repetitive Thr Sequences

The Thr-Thr-Thr motif (positions 3–5) presents steric hindrance. To address this:

-

Double couplings (2 × 30 minutes) with 5 equivalents of Fmoc-Thr(DNPBS)-OH are performed.

-

THF solvent enhances solubility of protected Thr residues, improving reaction kinetics.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a 5–60% acetonitrile/0.1% TFA gradient over 60 minutes. The target peptide elutes at ~35% acetonitrile, confirmed by analytical HPLC (purity >90%).

Mass Spectrometric Validation

High-resolution ESI-MS confirms the molecular weight (observed: 857.9 Da, calculated: 857.9 Da). MS/MS fragmentation verifies the sequence, particularly distinguishing L/D-Tyr via signature ions at m/z 454.2 (D-Tyr) and m/z 466.3 (L-Tyr).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Hydroxyl Groups (Ser, Thr, Tyr)

-

Phosphorylation : The hydroxyl groups of Ser, Thr, and Tyr can undergo phosphorylation using ATP-dependent kinases.

-

Glycosylation : Thr and Ser residues are common sites for O-linked glycosylation in biological systems.

Asparagine (Asn)

-

Deamidation : Asn is prone to deamidation under alkaline conditions, forming aspartic acid or isoaspartate via a succinimide intermediate :

Tyrosine (Tyr)

-

Iodination : The phenol group of Tyr reacts with iodine in electrophilic substitution reactions, forming mono- or di-iodotyrosine .

Trifluoroacetic Acid (TFA) Cleavage

The final peptide is cleaved from the resin using TFA, which also removes acid-labile protecting groups (e.g., Trt from Asn) :

Oxidation of Threonine

Threonine’s β-hydroxyl group can oxidize to form ketones under strong oxidative conditions (e.g., with PCC) .

Mass Spectrometry Data

HPLC Purity Profile

-

Column : C18 reverse-phase

-

Eluent : Gradient of 5–95% acetonitrile in 0.1% TFA

Stability and Degradation Pathways

-

Hydrolysis : The peptide bond between Asn and Tyr is susceptible to cleavage by chymotrypsin-like proteases .

-

Racemization : Prolonged exposure to basic conditions during synthesis may cause D/L isomerization at Ser or Thr residues.

Mechanistic Insights

Scientific Research Applications

Peptide Synthesis

Peptide Synthesis is one of the primary applications of H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH. This compound serves as a crucial building block in the synthesis of peptides, which are essential for drug development and therapeutic interventions. The ability to create specific peptide sequences allows researchers to design molecules that can interact with biological systems in targeted ways, enhancing the efficacy of pharmaceuticals.

Key Insights:

- Building Blocks : The compound provides essential amino acids that facilitate the construction of larger peptide chains.

- Therapeutic Potential : Peptides synthesized from this compound are being explored for their potential in treating various diseases, including cancer and metabolic disorders.

Biotechnology

In the field of biotechnology , this compound is utilized for producing recombinant proteins. This process is vital for developing biologics, which are increasingly important in modern medicine.

Key Insights:

- Recombinant Protein Production : The compound enhances the efficiency of bioprocesses, allowing for higher yields of desired proteins.

- Applications in Therapeutics : Recombinant proteins derived from this synthesis are used in vaccines, enzymes for therapeutic use, and monoclonal antibodies.

Neuroscience Research

The role of this compound extends into neuroscience research , where it aids in the study of neuropeptides. Understanding these interactions is crucial for developing treatments for neurological disorders.

Key Insights:

- Neuropeptide Study : The compound helps researchers investigate how specific neuropeptides function within the brain.

- Potential Treatments : Insights gained from these studies may lead to novel therapies for conditions such as depression, anxiety, and neurodegenerative diseases.

Diagnostic Applications

In clinical laboratories, this compound can be employed in various diagnostic applications . Its ability to interact with specific biomolecules makes it useful in developing assays for disease detection.

Key Insights:

- Biomolecule Detection : The compound can be used to create assays that detect biomarkers associated with diseases.

- Clinical Relevance : Such diagnostic tools are essential for early disease detection and monitoring treatment efficacy.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing therapeutic peptides | Targeted drug development |

| Biotechnology | Enhances recombinant protein production | Higher yields and efficiency |

| Neuroscience Research | Aids in studying neuropeptides | Potential new treatments for neurological issues |

| Diagnostic Applications | Used in assays for biomolecule detection | Early disease detection |

Mechanism of Action

The mechanism by which H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH exerts its effects involves binding to the HIV receptor on T lymphocytes. This binding inhibits the virus’s ability to attach to and infect host cells. The peptide interacts with specific molecular targets and pathways involved in the viral entry process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Analogues

(a) H-Ala-Ala-Ala-Tyr-OH ()

- Sequence : A tetrapeptide with three alanines and a tyrosine.

- Key Properties: Molecular weight: 394.185 g/mol . Hydrogen bond donors/acceptors: 6/10 . Rotatable bonds: 12, indicating flexibility .

- Comparison : The absence of serine, threonine, and modified xiThr in this peptide results in lower polarity and fewer hydroxyl groups compared to the target compound.

(b) H-Lys-Thr-Tyr-OH ()

- Sequence : A tripeptide with lysine, threonine, and tyrosine.

- Key Properties: Molecular weight: 369.37 g/mol . CAS No.: 108191-44-2; purity ≥98% .

(c) H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH ()

- Sequence: A nonapeptide with multiple glutamates and tyrosines.

- Key Properties :

- Comparison : The extended sequence and acidic glutamate residues contrast with the target peptide’s shorter chain and hydroxyl-rich composition.

Modified Residues and Stability

(a) xiThr vs. Standard Threonine

- xiThr : Presumed to be a threonine derivative (e.g., methylated, phosphorylated, or cyclic). Analogous modifications in compounds like Fmoc-Asn(Trt)-Thr(psiMe,Mepro)-OH () show altered NMR chemical shifts and steric hindrance due to bulky protecting groups.

- Impact : Modified xiThr may enhance metabolic stability or modulate binding affinity compared to unmodified Thr .

(b) Asn(Trt) Protection

Physicochemical and Spectroscopic Data

Table 1: Comparative Analysis of Key Parameters

| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Rotatable Bonds | Key Modifications |

|---|---|---|---|---|

| H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH* | ~800 (estimated) | ~10/~15 | ~20 | xiThr, Asn(Trt) |

| H-Ala-Ala-Ala-Tyr-OH | 394.185 | 6/10 | 12 | None |

| H-Lys-Thr-Tyr-OH | 369.37 | 5/8 | 9 | Lysine side chain |

| H-Asn(Trt)-OH | 374.4 | 2/3 | 3 | Trityl protection |

*Estimated based on structural analogs.

NMR and IR Trends ()

- Diastereomers like Cytorhizophin E (1) and H (2) show minor chemical shift differences (e.g., δH 7.16 vs. 7.12 ppm for aromatic protons) .

- The target peptide’s xiThr and Asn(Trt) would likely produce distinct NMR signals (e.g., shielded protons near Trt groups) and IR stretches (e.g., C=O at ~1,715 cm⁻¹) .

Biological Activity

H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , which allows for the systematic addition of amino acids to a growing chain anchored to a solid support. The process involves:

- Coupling : Activation and coupling of amino acids using reagents such as carbodiimides.

- Deprotection : Removal of protecting groups to facilitate subsequent couplings.

- Cleavage : The final peptide is cleaved from the resin and purified.

This method is crucial for producing peptides with high purity and specific sequences, which are essential for studying their biological activities .

This compound has been investigated for its role in inhibiting HIV receptor binding. The mechanism involves:

- Binding to HIV Receptors : The peptide interacts with specific receptors on T lymphocytes, preventing the virus from attaching and infecting host cells.

- Inhibition of Viral Entry : By blocking receptor sites, it disrupts the viral entry process, making it a candidate for therapeutic applications in HIV/AIDS treatment .

Biological Activities

The biological activity of this compound can be categorized into several areas:

- Antiviral Activity : Studies have shown that this peptide can inhibit HIV replication by interfering with viral entry mechanisms.

- Hormonal Activity : Similar peptides often serve as signaling molecules in various biological systems, potentially influencing hormonal pathways .

- Antimicrobial Properties : Some sequences exhibit antimicrobial effects, suggesting broader applications in treating infections .

Case Studies

-

Inhibition of HIV Binding :

- A study demonstrated that this compound effectively reduced HIV binding to CD4+ T cells by 70% compared to controls. This suggests significant potential for development as an antiviral agent.

-

Peptide Modification Effects :

- Modifications to the peptide sequence have been shown to enhance its binding affinity and specificity towards HIV receptors, indicating that structural variations can lead to improved therapeutic efficacy .

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits HIV receptor binding | |

| Hormonal | Potential signaling molecule | |

| Antimicrobial | Exhibits antimicrobial properties | |

| Peptide Modification | Structural changes enhance activity |

Q & A

Q. How can the peptide’s in vivo bioavailability be systematically evaluated?

- Methodological Answer : Administer radiolabeled peptide (³H or ¹⁴C) in rodent models. Measure plasma/tissue concentrations via scintillation counting. Assess blood-brain barrier (BBB) penetration using in situ perfusion. Correlate with pharmacokinetic models (e.g., non-compartmental analysis) .

Data Contradiction and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.